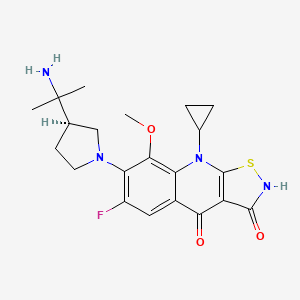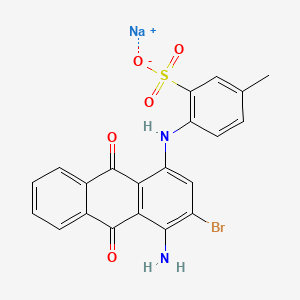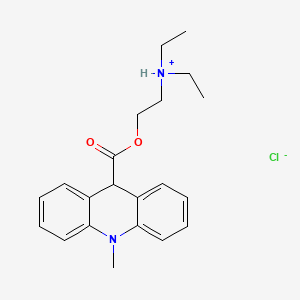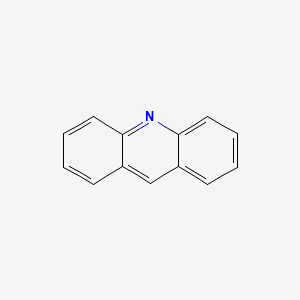
拮抗剂G
描述
- 此外,G 拮抗剂对胃泌素释放肽 (GRP) 和缓激肽的拮抗作用较弱。
- 值得注意的是,它可以诱导 AG-1 的转录,使癌细胞对化疗更敏感 .
G 拮抗剂: 是一种有效的血管加压素拮抗剂。它有效地阻断血管加压素的作用,血管加压素是一种参与调节水平衡和血压的激素。
科学研究应用
- G 拮抗剂在多个领域得到应用:
化学: 作为一种神经肽拮抗剂,它有助于理解肽信号通路。
生物学: 研究人员研究它对细胞生长和凋亡的影响。
医学: 它在癌症治疗(化学敏感性)中的潜在作用值得研究。
作用机制
- G 拮抗剂的作用机制涉及阻断血管加压素受体,破坏血管加压素介导的信号通路。
- 分子靶标可能包括血管加压素受体 (V1a、V1b 和 V2) 和下游通路。
生化分析
Biochemical Properties
Antagonist G interacts with a variety of enzymes, proteins, and other biomolecules . It is known to bind to G protein-coupled receptors (GPCRs), which are involved in transmitting signals from various stimuli outside a cell to its interior . The binding of Antagonist G to these receptors can activate or inactivate them, leading to an increase or decrease in a particular cell function .
Cellular Effects
The effects of Antagonist G on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Antagonist G can decrease cellular function if it blocks the action of a substance that normally increases cellular function .
Molecular Mechanism
The mechanism of action of Antagonist G involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . When a ligand binds to a GPCR, it causes a conformational change in the GPCR, which allows it to act as a guanine nucleotide exchange factor (GEF). The GPCR can then activate an associated G protein by exchanging the GDP bound to the G protein for a GTP .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Antagonist G change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Antagonist G vary with different dosages in animal models . For instance, in non-dependent animals, opioid antagonists such as naltrexone effectively block the discriminative stimulus and reinforcing effects of abused opioid agonists while producing minimal side effects .
Metabolic Pathways
Antagonist G is involved in various metabolic pathways, interacting with enzymes or cofactors . For instance, it plays a role in the cAMP signal pathway and the phosphatidylinositol signal pathway .
Transport and Distribution
Antagonist G is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of Antagonist G and its effects on activity or function are significant . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
- G 拮抗剂的合成路线涉及化学合成。不幸的是,有关反应条件和工业生产方法的具体细节在文献中并不广泛。
化学反应分析
- G 拮抗剂可能经历各种反应,包括氧化、还原和取代。 具体的试剂和条件尚未公开。
- 这些反应中形成的主要产物尚未明确记录。
相似化合物的比较
- 不幸的是,在现有的文献中,与类似化合物的直接比较很少。
- 需要进一步的研究来突出 G 拮抗剂的独特性并识别相关的化合物。
属性
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H66N12O6S/c1-29(2)23-39(45(64)57-38(43(51)62)20-22-68-4)58-46(65)40(25-31-27-55-36-18-10-8-15-33(31)36)59-47(66)42(24-30-13-6-5-7-14-30)61(3)48(67)41(26-32-28-56-37-19-11-9-16-34(32)37)60-44(63)35(50)17-12-21-54-49(52)53/h5-11,13-16,18-19,27-29,35,38-42,55-56H,12,17,20-26,50H2,1-4H3,(H2,51,62)(H,57,64)(H,58,65)(H,59,66)(H,60,63)(H4,52,53,54)/t35-,38-,39-,40+,41+,42-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCSSYAUKKIDJV-FAXBSAIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)N(C)C(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)N(C)C(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H66N12O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
951.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115150-59-9 | |
| Record name | Antagonist G | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115150599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![17-acetyl-2-hydroxy-1,5,6-trimethoxy-16-methyl-9a,10,11,12,13,13a,14,17-octahydro-3H-cyclohepta[12,1]peryleno[2,3-b]quinoxaline-3,8(9H)-dione](/img/structure/B1665450.png)





